molecular formula C18H17N3O4S B3470100 ETHYL 2-(2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE

ETHYL 2-(2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE

Cat. No.: B3470100
M. Wt: 371.4 g/mol
InChI Key: WKPOSSFBZYPLHN-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a bi-heterocyclic compound featuring a thiazole core linked to a substituted isoxazole moiety via an amide bond. The thiazole ring is substituted at the 4-position with an ethyl acetate group and at the 2-position with a [(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino group. Its synthesis likely involves multi-step reactions, including amidation and heterocyclic ring formation, as inferred from analogous pathways in the literature .

Properties

IUPAC Name

ethyl 2-[2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-3-24-14(22)9-13-10-26-18(19-13)20-17(23)15-11(2)25-21-16(15)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPOSSFBZYPLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Isoxazole Ring: The synthesis begins with the formation of the isoxazole ring through a cyclization reaction involving a nitrile oxide and an alkene.

    Thiazole Ring Formation: The thiazole ring is then synthesized by reacting a thioamide with a haloketone under basic conditions.

    Coupling Reaction: The isoxazole and thiazole rings are coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Biological Activities

Ethyl 2-(2-{[(5-Methyl-3-Phenyl-4-Isoxazolyl)Carbonyl]Amino}-1,3-Thiazol-4-Yl)Acetate exhibits several biological activities:

  • Antimicrobial Activity : Research indicates that compounds containing isoxazole and thiazole moieties have demonstrated antimicrobial properties. For instance, similar compounds have been studied for their effectiveness against various bacterial strains, suggesting that this compound may also possess such activity .
  • Anticancer Potential : The structural components of this compound may contribute to its potential as an anticancer agent. Isoxazole derivatives have been reported to inhibit cancer cell proliferation in vitro, indicating a promising avenue for further exploration .
  • Enzyme Inhibition : Some studies suggest that compounds with isoxazole and thiazole rings can act as enzyme inhibitors, potentially impacting metabolic pathways relevant to diseases such as diabetes and cancer .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

  • Drug Development : The compound's unique structure makes it a candidate for drug development targeting specific receptors or enzymes involved in disease processes. For example, isoxazole derivatives are being investigated for their role in developing drugs that target lysophosphatidic acid (LPA) receptors, which are implicated in cancer progression .
  • Synthesis of Intermediates : This compound can serve as an intermediate in the synthesis of other biologically active molecules, enhancing its utility in pharmaceutical chemistry. It has been noted for use in synthesizing penicillin derivatives, showcasing its versatility in medicinal chemistry .

Case Study 1: Antimicrobial Efficacy

A study conducted on various isoxazole derivatives showed that those with thiazole substitutions exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that a related isoxazole compound inhibited the growth of human breast cancer cells by inducing apoptosis. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival and proliferation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth ,
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of metabolic pathways

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or protein function.

    Pathways Involved: It may interfere with cellular pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the thiazole substituents or the heterocyclic moieties. Below is a comparative analysis of key derivatives:

Structural Analogues and Substituent Variations

Compound Name Thiazole Substituent Heterocyclic Group Key Differences Reference
Target Compound 2-{[(5-Methyl-3-phenyl-4-isoxazolyl)carbonyl]amino} Isoxazole Unique isoxazole-phenyl-methyl substitution N/A
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate 2-amino None Simpler structure; precursor for bi-heterocycles
Ethyl 2-(2-formylaminothiazol-4-yl) acetate 2-formylamino None Formyl group instead of isoxazole amide
5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol 2-amino 1,3,4-Oxadiazole-2-thiol Oxadiazole-thiol replaces isoxazole
[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid 4-(4-ethyl-phenyl) None Ethyl-phenyl substitution on thiazole

Physicochemical and Functional Implications

  • Isoxazole vs. Oxadiazole : The isoxazole group in the target compound may confer greater metabolic stability compared to oxadiazole-thiol derivatives due to reduced susceptibility to hydrolysis .
  • Formylamino or benzyloxycarbonylamino substituents () may alter solubility or bioavailability compared to the bulkier isoxazole amide .

Research Findings and Data Gaps

  • Structural Characterization: No crystallographic data are provided, though programs like SHELXL () are widely used for such analyses in related compounds .
  • Biological Data : Absent in the provided evidence; future studies should evaluate enzymatic inhibition, cytotoxicity, or antimicrobial efficacy.
  • Comparative Solubility/Stability: Limited data on physicochemical properties necessitate experimental validation.

Biological Activity

Ethyl 2-(2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H18N2O4C_{20}H_{18}N_2O_4 and a molecular weight of approximately 350.37 g/mol. Its structure features an isoxazole ring, a thiazole moiety, and an ethyl acetate group, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler isoxazole and thiazole derivatives. For instance, the reaction of 5-methyl-3-phenylisoxazole with appropriate thiazole derivatives and subsequent acylation can yield the target compound.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives containing isoxazole and thiazole rings have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that certain thiazole derivatives showed IC50 values indicating potent antiproliferative activity in HCT116 cancer cells .

CompoundIC50 (µM)Cancer Cell Line
Compound A0.66HCT116
Compound B0.85MCF7

These findings suggest that the structural components of this compound may enhance its anticancer efficacy.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that similar derivatives possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Some studies suggest that thiazole-containing compounds can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Properties : A recent study investigated the effects of a series of isoxazole-thiazole hybrids on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant growth inhibition in vitro .
  • Antimicrobial Evaluation : Another research article focused on the antimicrobial activities of thiazole derivatives, reporting that compounds structurally related to this compound showed promising results against Gram-positive and Gram-negative bacteria .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50_{50}/IC50_{50}. Validate assumptions via residual plots and Kolmogorov-Smirnov tests. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE

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